3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione
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Overview
Description
3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of oxathiazolidines, which are heterocyclic compounds containing sulfur, nitrogen, and oxygen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione typically involves the reaction of phenyl isothiocyanate with an appropriate oxirane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the oxathiazolidine ring. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration) or halogens (for halogenation) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione: A similar compound with a methyl group at the 5-position.
3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione derivatives: Various derivatives with different substituents on the phenyl ring or the oxathiazolidine ring.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61938-47-4 |
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Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-oxo-3-phenyloxathiazolidin-4-one |
InChI |
InChI=1S/C8H7NO3S/c10-8-6-12-13(11)9(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
REGSSZXEPULSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(S(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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